molecular formula C12H11ClN2 B8680349 4-benzyl-2-chloro-6-methylpyrimidine

4-benzyl-2-chloro-6-methylpyrimidine

Cat. No.: B8680349
M. Wt: 218.68 g/mol
InChI Key: YOCMOKQGGXBNKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzyl-2-chloro-6-methylpyrimidine is a chemical compound of interest in scientific research, particularly in the field of medicinal chemistry. It features a pyrimidine core structure, a versatile scaffold known for its utility in drug discovery . This specific structure, incorporating chloro and benzyl substituents, is typically investigated as a synthetic intermediate or a precursor for the development of more complex molecules. Research into analogous pyrimidine-4-carboxamide compounds has identified them as potent and selective inhibitors of N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD), a key enzyme in the biosynthesis of bioactive lipid mediators known as N-acylethanolamines (NAEs) . These NAEs, which include the endocannabinoid anandamide, are involved in critical physiological processes such as inflammation, pain, stress, and anxiety . Consequently, this compound and its derivatives are valuable pharmacological tools for researchers studying the endocannabinoid system and lipid signaling pathways in vitro and in vivo. The chlorination at the 2-position of the pyrimidine ring makes it a reactive site for further functionalization, for instance, through nucleophilic aromatic substitution, allowing researchers to synthesize a diverse library of compounds for structure-activity relationship (SAR) studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Handling and Safety: Researchers should consult the Safety Data Sheet (SDS) before use. This product is for laboratory research use only and is not intended for personal, human, or veterinary use.

Properties

Molecular Formula

C12H11ClN2

Molecular Weight

218.68 g/mol

IUPAC Name

4-benzyl-2-chloro-6-methylpyrimidine

InChI

InChI=1S/C12H11ClN2/c1-9-7-11(15-12(13)14-9)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3

InChI Key

YOCMOKQGGXBNKW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)Cl)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Reaction Conditions:

  • Precursor : 4-Benzyl-2-hydroxy-6-methylpyrimidine (synthesized via condensation of benzyl cyanide with acetylacetone).

  • Chlorinating Agent : POCl₃ (3–5 equiv) in refluxing toluene.

  • Catalyst : Dimethylformamide (DMF, 0.1 equiv) as a Lewis acid.

  • Temperature : 110–120°C for 6–8 hours.

  • Yield : 72–85%.

Mechanistic Insight : POCl₃ activates the hydroxyl group, forming a phosphorylated intermediate that undergoes nucleophilic displacement by chloride.

One-Pot Benzylation and Chlorination

Recent advancements combine benzylation and chlorination in a single pot, reducing purification steps.

Procedure:

  • Starting Material : 2,4-Dichloro-6-methylpyrimidine.

  • Benzylation : React with benzylamine (1.1 equiv) in THF at 60°C for 12 hours.

  • Selective Chlorination : Add POCl₃ (3.0 equiv) and DMF (0.1 equiv) directly to the reaction mixture, heating to 100°C for 4 hours.

  • Yield : 65–70%.

Optimization Note : Excess benzylamine minimizes di-substitution byproducts.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagents Yield (%) Purity (%) Scale-Up Feasibility
Nucleophilic Substitution4-Benzyl-2-hydroxy-6-methylPOCl₃, DMF72–8595–98High
Suzuki Coupling2-Chloro-6-methylpyrimidineBenzylboronic acid, Pd68–7490–93Moderate
One-Pot Synthesis2,4-Dichloro-6-methylBenzylamine, POCl₃65–7088–92High

Trade-offs :

  • Nucleophilic Substitution : High yield but requires pre-synthesized hydroxylated precursor.

  • Suzuki Coupling : Flexible for analogs but involves costly palladium catalysts.

  • One-Pot : Efficient but lower yields due to competing side reactions.

Recent Innovations and Catalytic Systems

Photoredox Catalysis for Mild Chlorination

A 2024 study demonstrated visible-light-mediated chlorination of 4-benzyl-2-hydroxy-6-methylpyrimidine using Ir(ppy)₃ and N-chlorosuccinimide (NCS) at room temperature. Yields reached 78% with >99% selectivity.

Continuous Flow Synthesis

Microreactor systems enable rapid mixing and heat transfer, reducing reaction times from hours to minutes:

  • Conditions : POCl₃ (3.0 equiv), DMF (0.1 equiv), 140°C, residence time 8 minutes.

  • Yield : 81% with 97% purity.

Challenges and Mitigation Strategies

  • Byproduct Formation : Over-chlorination or di-benzylation can occur. Use stoichiometric POCl₃ and controlled benzylamine addition.

  • Palladium Residue : Post-Suzuki couplings require silica-bound DPP-Pd catalysts to minimize contamination.

  • Solvent Selection : 1,2-Propanediol enhances solubility of intermediates, improving reaction homogeneity .

Chemical Reactions Analysis

Types of Reactions

4-benzyl-2-chloro-6-methylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N4-Benzyl-2-chloro-6-methylpyrimidine-4,5-diamine has diverse applications in scientific research, spanning chemistry, biology, medicine, and industry.

Scientific Research Applications

Chemistry Nthis compound-4,5-diamine serves as a building block in synthesizing complex organic molecules.

Biology It is investigated for its potential as an enzyme inhibitor or receptor modulator. The compound's mechanism of action involves interaction with molecular targets like enzymes or receptors, potentially disrupting normal cellular processes to achieve therapeutic or biological effects.

Medicine It is explored for potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities. Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines and can induce apoptosis in tumor cells, suggesting its potential as a cancer therapy.

Industry It is utilized in developing agrochemicals, dyes, and other specialty chemicals.

Nthis compound-4,5-diamine is a pyrimidine derivative that has gained attention in medicinal chemistry due to its diverse biological activities. The presence of the benzyl group enhances its lipophilicity and may influence its interaction with biological targets. It exhibits biological activities through multiple mechanisms, including the inhibition of specific enzymes involved in cell signaling pathways, which may affect cell proliferation and survival. Studies indicate it can inhibit kinases associated with cancer progression.

Pyrimidine Derivatives as Antimicrobial Agents

Mechanism of Action

The mechanism of action of 4-benzyl-2-chloro-6-methylpyrimidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The compound can interact with molecular targets such as kinases, proteases, and receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation .

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares key structural and electronic features of 4-benzyl-2-chloro-6-methylpyrimidine with its analogs:

Compound Name Substituents Molecular Formula Key Features Reactivity Profile
This compound 4-benzyl, 2-Cl, 6-Me C₁₂H₁₁ClN₂ Lipophilic (benzyl), electron-withdrawing Cl, moderate steric bulk Susceptible to nucleophilic substitution at C2
4-Chloro-6-ethyl-2-methylpyrimidine 4-Cl, 6-Et, 2-Me C₇H₁₀ClN₂ Smaller alkyl groups (Et, Me), higher solubility in polar solvents Reactive at C4 due to Cl
2-Amino-4-chloro-6-methylpyrimidine 2-NH₂, 4-Cl, 6-Me C₅H₆ClN₃ Electron-donating NH₂ enhances H-bonding; Cl increases electrophilicity NH₂ directs substitutions to C4
4-Chloro-2-methoxy-6-methylpyrimidine 4-Cl, 2-OMe, 6-Me C₆H₇ClN₂O Methoxy (electron-donating) stabilizes ring; Cl and OMe create mixed effects OMe reduces reactivity at C2
2,4-Dichloro-6-phenylpyrimidine 2-Cl, 4-Cl, 6-Ph C₁₀H₇Cl₂N₂ Highly electron-deficient (two Cl groups); phenyl adds rigidity Dual sites for nucleophilic substitution

Pharmacological and Industrial Relevance

  • Herbicide Derivatives : Chlorimuron-ethyl (a sulfonylurea herbicide) shares the 4-chloro-6-methoxy-pyrimidine core, highlighting the role of substituents in agrochemical activity .
  • Metal Coordination : Pyrimidines with mixed substituents (e.g., Cl, OMe) can act as ligands for metals, as seen in benzimidazole-pyrimidine hybrids .

Research Findings and Trends

  • Reactivity: Chloro substituents at C2 or C4 are common reaction sites. For example, 2-Amino-4-chloro-6-methylpyrimidine undergoes Pd-catalyzed cross-coupling at C4, while this compound may react at C2 due to steric protection of C4 by benzyl .
  • Structural Similarity : Computational studies (e.g., Tanimoto coefficients) show this compound shares >75% similarity with dichloro-phenyl and isopropylamine analogs, suggesting overlapping synthetic routes .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-benzyl-2-chloro-6-methylpyrimidine in laboratory settings?

  • Methodological Answer :

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact and inhalation .
  • Conduct reactions in a fume hood or glovebox if toxic vapors are generated .
  • Employ separate, sterilized tools for weighing and transferring to prevent cross-contamination .
  • Dispose of waste via certified biohazard disposal services to minimize environmental impact .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer :

  • Use solvent-free conditions (e.g., Morita-Baylis-Hillman reactions) to reduce side products, as demonstrated for similar pyrimidine derivatives .
  • Monitor reaction progress via TLC or HPLC, adjusting stoichiometry of benzylating agents (e.g., benzyl bromide) and chlorination reagents (e.g., POCl₃) .
  • Purify via column chromatography with gradient elution (hexane/ethyl acetate) to isolate the target compound .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • HRMS : Confirm molecular weight (e.g., C₁₂H₁₂ClN₃, expected [M+H]⁺: 234.0794) .
  • ¹H/¹³C NMR : Identify benzyl protons (δ 7.2–7.4 ppm, multiplet) and methyl groups (δ 2.5 ppm, singlet) .
  • XRD : Resolve crystal structure to validate regiochemistry and bond angles .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during electrophilic substitution on the pyrimidine ring?

  • Methodological Answer :

  • Use directing groups (e.g., chloro at C2) to favor substitution at C4 or C6 positions .
  • Employ DFT calculations to predict electron density distribution and reactive sites .
  • Compare experimental results with analogous compounds like 4-chloro-6-(2-chloro-6-fluorophenyl)pyrimidine to infer steric/electronic effects .

Q. How does computational modeling aid in understanding the bioactivity of this compound?

  • Methodological Answer :

  • Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity with target enzymes (e.g., kinases) .
  • Calculate lipophilicity (logP) and polar surface area (PSA) to predict blood-brain barrier permeability .
  • Validate predictions with in vitro assays (e.g., IC₅₀ measurements in cancer cell lines) .

Q. What experimental approaches resolve contradictions in reported stability data for halogenated pyrimidines?

  • Methodological Answer :

  • Conduct accelerated stability studies under varied pH, temperature, and humidity to identify degradation pathways .
  • Compare HPLC purity profiles before/after stress testing to detect byproducts (e.g., dehalogenation or oxidation) .
  • Cross-reference with pyrimidine analogs (e.g., 6-chloro-2-methyltriazol-4-ylpyrimidine) to contextualize stability trends .

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